

Spectroscopic Characterization of 2-Methoxypyrimidin-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxypyrimidin-5-amine

Cat. No.: B1297026

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxypyrimidin-5-amine** (CAS: 56621-89-7). Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic characteristics of related aminopyrimidine compounds to offer a robust analytical profile. This document is intended to support researchers in identifying and characterizing this molecule in various experimental settings.

Chemical and Physical Properties

2-Methoxypyrimidin-5-amine is a solid with the molecular formula $C_5H_7N_3O$ and a molecular weight of 125.13 g/mol [\[1\]](#) It is reported to have a melting point of 119-120 °C. [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Methoxypyrimidin-5-amine** based on computational models and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectral Data for **2-Methoxypyrimidin-5-amine**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.1	Singlet	2H	H-4, H-6 (Pyrimidine ring protons)
~4.5	Broad Singlet	2H	-NH ₂ (Amino protons)
~3.9	Singlet	3H	-OCH ₃ (Methoxy protons)

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Methoxypyrimidin-5-amine**

Chemical Shift (δ) ppm	Assignment
~163	C-2 (Carbon attached to methoxy and two nitrogens)
~145	C-4, C-6 (Pyrimidine ring carbons)
~130	C-5 (Carbon attached to the amino group)
~55	-OCH ₃ (Methoxy carbon)

Note: These are estimated chemical shifts. Actual experimental values may differ.[\[2\]](#)

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for **2-Methoxypyrimidin-5-amine**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400-3300	Medium-Strong	Asymmetric N-H Stretch	Primary Amine (-NH ₂)
3330-3250	Medium-Strong	Symmetric N-H Stretch	Primary Amine (-NH ₂)
2950-2850	Medium	C-H Stretch	Methoxy (-OCH ₃)
1650-1580	Medium-Strong	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1600-1450	Medium-Strong	C=C and C=N Ring Stretching	Pyrimidine Ring
1335-1250	Strong	C-N Stretch	Aromatic Amine
1250-1020	Strong	C-O Stretch	Aryl Ether (-O-CH ₃)
910-665	Broad, Strong	N-H Wag	Primary Amine (-NH ₂)

Note: These are characteristic ranges for the functional groups present in the molecule.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

For a compound with the molecular formula C₅H₇N₃O, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would have an odd-numbered mass-to-charge ratio (m/z), consistent with the nitrogen rule. The expected nominal molecular weight is 125.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Methoxypyrimidin-5-amine**

m/z	Proposed Fragment Ion	Proposed Neutral Loss
125	[C ₅ H ₇ N ₃ O] ⁺	(Molecular Ion)
110	[C ₄ H ₄ N ₃ O] ⁺	•CH ₃ (from -OCH ₃)
96	[C ₄ H ₆ N ₃] ⁺	•CHO (from methoxy group)
81	[C ₄ H ₅ N ₂] ⁺	HNCO (from ring fragmentation)

Note: The fragmentation pattern of pyrimidine derivatives can be complex and may involve ring opening and rearrangements.^{[5][6]}

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **2-Methoxypyrimidin-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Methoxypyrimidin-5-amine** for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d (CDCl_3), Dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$)) in a clean, dry vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - ^1H NMR:
 - Spectral Width: -2 to 12 ppm
 - Pulse Angle: $30-45^\circ$
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds

- Number of Scans: 8-16
- ^{13}C NMR:
 - Spectral Width: 0 to 220 ppm
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Data Acquisition and Processing:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the Free Induction Decay (FID).
 - Perform a Fourier transform on the FID, followed by phase and baseline correction.
 - Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of solid **2-Methoxypyrimidin-5-amine** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing:
 - The resulting spectrum should be baseline corrected if necessary.
 - Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

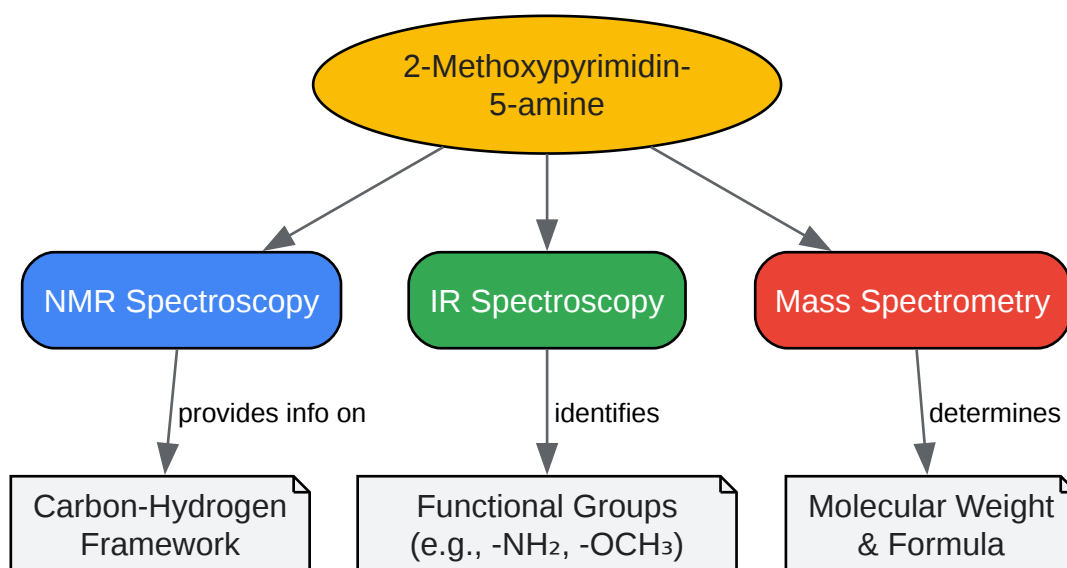
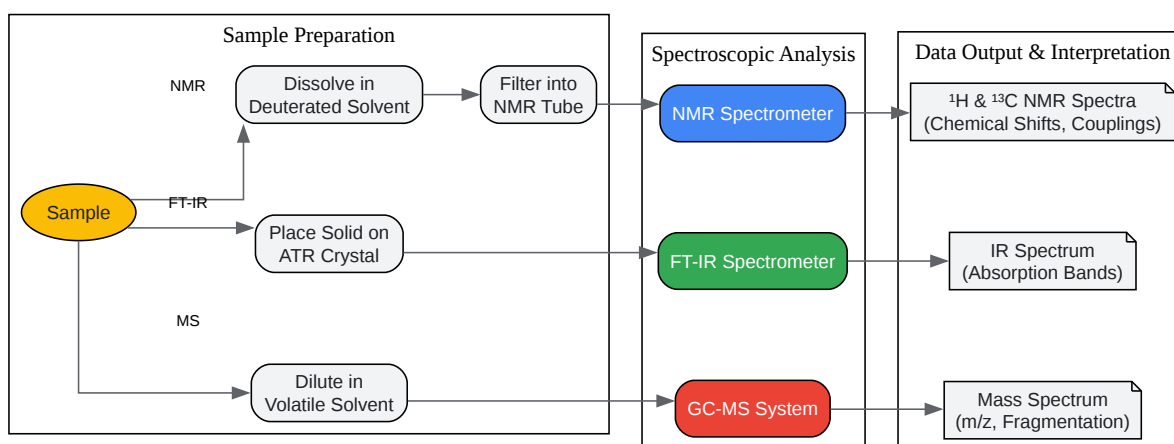
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **2-Methoxypyrimidin-5-amine** (approximately 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.

- Transfer the solution to a 2 mL GC vial.
- Instrumentation and Conditions (Example):
 - Gas Chromatograph:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL (split or splitless mode)
 - Carrier Gas: Helium at a constant flow of 1 mL/min
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C
 - Mass Range: m/z 40-400
- Data Acquisition and Analysis:
 - Inject the sample into the GC-MS system.
 - The compound will be separated on the GC column and then ionized and fragmented in the mass spectrometer.
 - Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of interest.
 - Compare the obtained mass spectrum with spectral libraries for identification and interpret the fragmentation pattern.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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